FAM hydrazide 6-isomer
Overview
Description
FAM hydrazide, 6-isomer is a hydrazide derivative of fluorescein (FAM). FAM is a xanthene dye, a parent of fluorescein dye series . This compound is primarily used for the labeling of carbonyl compounds, including aldehydes and ketones .
Synthesis Analysis
The synthesis of FAM hydrazide, 6-isomer involves the use of an activated N-hydroxysuccinimide ester of fluorescein (FAM), which is a pure 6-isomer .Molecular Structure Analysis
The molecular weight of FAM hydrazide, 6-isomer is 426.81 . Its molecular formula is C21H15N2ClO6 . The SMILES representation of the molecule is O=C(C1=CC(C2(C3=C(OC4=C2C=CC(O)=C4)C=C(O)C=C3)O5)=C(C=C1)C5=O)NN.[H]Cl .Chemical Reactions Analysis
FAM hydrazide, 6-isomer is a carbonyl reactive fluorescein (FAM) derivative . It can be used for the labeling of carbonyl compounds, aldehydes, and ketones .Physical And Chemical Properties Analysis
FAM hydrazide, 6-isomer is a yellow/orange solid . It has good solubility in DMF, DMSO, and alcohols . The compound has an excitation/absorption maximum at 492 nm and an emission maximum at 522 nm .Scientific Research Applications
DNA Sequencing
FAM hydrazide 6-isomer has been utilized in "click chemistry" to construct fluorescent oligonucleotides, significantly aiding DNA sequencing. The process involves a 1,3-dipolar cycloaddition between alkynyl 6-carboxyfluorescein (FAM) and azido-labeled single-stranded DNA, producing FAM-labeled ssDNA. This labeled ssDNA is then effectively used as a primer for DNA sequencing, achieving single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).
Fluorescence-Aided Molecule Sorting
FAM hydrazide 6-isomer plays a role in fluorescence-aided molecule sorting (FAMS). By labeling biomolecules with fluorophores that serve as donor-acceptor pairs for Förster resonance energy transfer and using alternating-laser excitation, FAMS enables simultaneous analysis of biomolecular structure and interactions at the single-molecule level. This technique is beneficial for equilibrium and kinetic analysis of macromolecule-ligand interactions (Kapanidis et al., 2004).
Analysis of Molecular Receptors and Catenanes
Research indicates that under certain conditions, combinations of hydrazide monomers can self-assemble into [2]-catenanes. These catenanes exhibit high selectivity and have unique core structures, which are significant for understanding molecular receptors and the formation of catenanes. This understanding is vital for the development of molecular machinery and nanostructures (Chung et al., 2012).
Corrosion Inhibition Studies
FAM hydrazide 6-isomer derivatives have been studied for their role in corrosion inhibition. The efficiency of these compounds as inhibitors for mild steel corrosion in acidic environments was analyzed. Their behavior under various conditions provides insights into the mechanisms of corrosion inhibition, which is valuable in materials science and engineering applications (Quraishi & Ansari, 2003).
Structural Insights in Peptide Analysis
In peptide research, unprotected peptide isocyanates were macrocyclized using hydrazides of dicarboxylic acids. This process allowed for the modulation of biochemical properties of macrocyclic peptides. Such methodologies are crucial in peptide therapeutics and drug design, providing a platform for developing new peptide-based drugs (Vinogradov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMMCATQIRAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FAM hydrazide 6-isomer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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